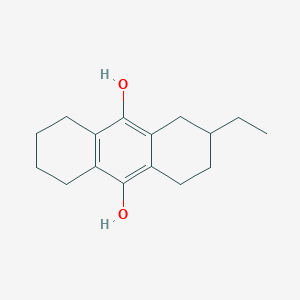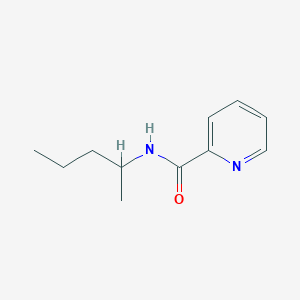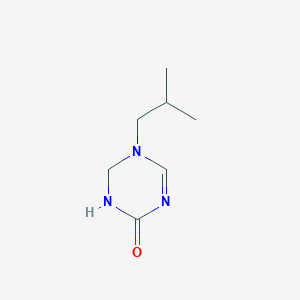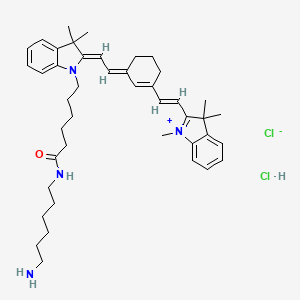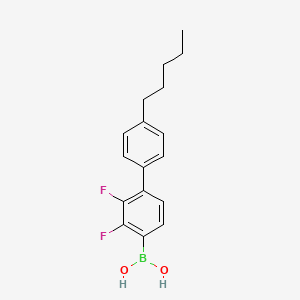
2,3-Difluoro-4'-pentylbiphenyl-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms at the 2 and 3 positions, a pentyl group at the 4’ position, and a boronic acid group at the 4 position of the biphenyl structure. The unique structural features of this compound make it a valuable building block for the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid typically involves the following steps:
Bromination: The starting material, 2,3-difluorobiphenyl, is brominated at the 4’ position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Grignard Reaction: The brominated intermediate undergoes a Grignard reaction with pentylmagnesium bromide to introduce the pentyl group at the 4’ position.
Borylation: The final step involves the borylation of the biphenyl intermediate using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of 2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or diaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atoms on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typically used as bases in these reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly used solvents.
Major Products
Biaryl Compounds: The major products of Suzuki-Miyaura cross-coupling reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Aplicaciones Científicas De Investigación
2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique structural features.
Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluorophenylboronic Acid: Similar in structure but lacks the pentyl group.
2,3-Difluoro-4-(pentyloxy)phenylboronic Acid: Similar but has a pentyloxy group instead of a pentyl group.
2,3-Difluoro-4-(hexyloxy)phenylboronic Acid: Similar but has a hexyloxy group instead of a pentyl group.
Uniqueness
2,3-Difluoro-4’-pentylbiphenyl-4-boronic acid is unique due to the presence of both fluorine atoms and a pentyl group, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
121219-18-9 |
|---|---|
Fórmula molecular |
C17H19BF2O2 |
Peso molecular |
304.1 g/mol |
Nombre IUPAC |
[2,3-difluoro-4-(4-pentylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H19BF2O2/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(18(21)22)17(20)16(14)19/h6-11,21-22H,2-5H2,1H3 |
Clave InChI |
IYOLXARVDPOJPG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)C2=CC=C(C=C2)CCCCC)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



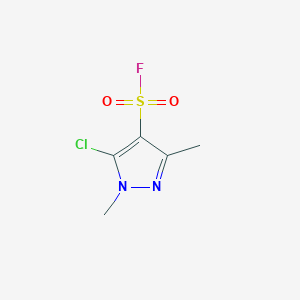
![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13127312.png)
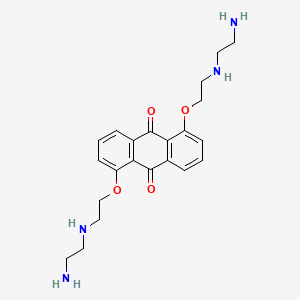
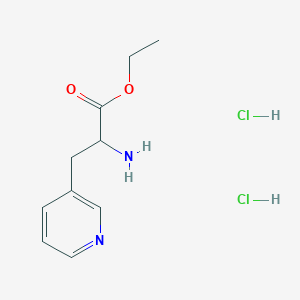
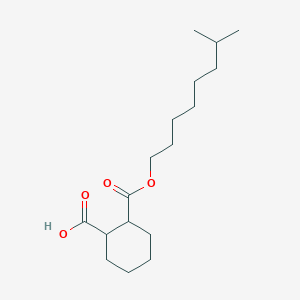
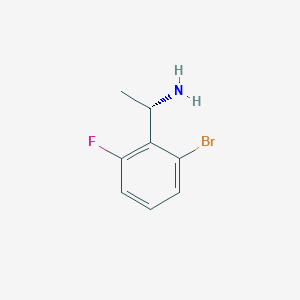
![(3aR,7S,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B13127346.png)
